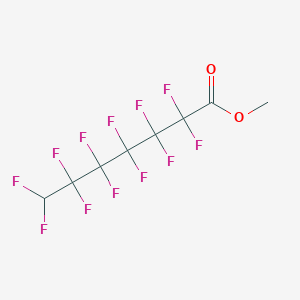

Methyl 7H-perfluoroheptanoate

Description

Methyl 7H-perfluoroheptanoate (CAS: 42287-85-4) is a fluorinated methyl ester characterized by a perfluoroalkyl chain. Its structure includes a heptane backbone where all hydrogen atoms except one are replaced by fluorine, terminated by a methyl ester group (-COOCH₃). Key properties include:

- Molecular formula: C₈H₃F₁₃O₂ (inferred from related compounds in and ).

- Molecular weight: ~380 g/mol (estimated based on perfluoroheptanoic acid (PFHpA, C₇HF₁₃O₂) with MW 364.06 ).

- Melting point: 15.63°C .

- logP (octanol-water partition coefficient): 3.601, indicating moderate lipophilicity .

The compound is used in environmental analysis and industrial applications, often as a reference standard due to its stability and detectability in chromatographic methods .

Properties

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F12O2/c1-22-3(21)5(13,14)7(17,18)8(19,20)6(15,16)4(11,12)2(9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPGHRSOBKDLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379557 | |

| Record name | Methyl 7H-perfluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84567-13-5 | |

| Record name | Methyl 7H-perfluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7H-perfluoroheptanoate can be synthesized through the esterification of perfluoroheptanoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In an industrial setting, the production of methyl 7H-perfluoroheptanoate involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 7H-perfluoroheptanoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to yield perfluoroheptanoic acid and methanol.

Reduction: The compound can be reduced to form different perfluorinated derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Hydrolysis: Acidic or basic conditions are employed to hydrolyze the ester group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used to reduce the ester group.

Major Products Formed

Substitution Reactions: Various substituted perfluoroheptanoates.

Hydrolysis: Perfluoroheptanoic acid and methanol.

Reduction: Reduced perfluorinated derivatives.

Scientific Research Applications

Chemistry

Methyl 7H-perfluoroheptanoate serves as a reagent in organic synthesis and acts as a precursor for producing other perfluorinated compounds. Its high chemical stability and hydrophobicity make it suitable for various reactions, including:

- Substitution Reactions : The fluorine atoms can be substituted with different functional groups, allowing for the synthesis of diverse derivatives.

- Hydrolysis : The ester group can be hydrolyzed to yield perfluoroheptanoic acid and methanol.

- Reduction : It can undergo reduction to form different perfluorinated derivatives.

Biology

In biological research, methyl 7H-perfluoroheptanoate is investigated for its interactions with biological systems. Its fluorinated structure allows it to interact with enzymes and receptors, affecting various biochemical pathways. Studies have suggested potential bioactivity, which necessitates further exploration into its safety and efficacy in medical applications .

Medicine

The compound is being explored for its potential use in drug delivery systems and as a component in medical imaging agents. Its unique properties may enhance the performance of pharmaceuticals by improving solubility and stability within biological environments .

Industry

In industrial applications, methyl 7H-perfluoroheptanoate is utilized in producing specialty chemicals, coatings, and surfactants. Its stability and effectiveness make it valuable in formulations requiring high-performance characteristics.

Case Study 1: Drug Delivery Systems

Research has demonstrated that incorporating methyl 7H-perfluoroheptanoate into drug formulations enhances the solubility and bioavailability of hydrophobic drugs. A study showed improved pharmacokinetic profiles when this compound was used as a carrier in liposomal formulations.

Case Study 2: Environmental Impact Assessment

A comprehensive evaluation of per- and polyfluoroalkyl substances (PFAS), including methyl 7H-perfluoroheptanoate, highlighted its persistence in the environment. Analytical methods such as LC-MS were developed to monitor its presence in water sources, emphasizing the need for continued research into its ecological effects .

Mechanism of Action

The mechanism of action of methyl 7H-perfluoroheptanoate involves its interaction with molecular targets through its perfluorinated carbon chain. The fluorine atoms impart unique properties, such as high electronegativity and hydrophobicity, which influence the compound’s behavior in chemical and biological systems. The pathways involved include interactions with enzymes, receptors, and other biomolecules, leading to various effects depending on the application .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Perfluoro-n-heptanoic Acid (PFHpA)

- Molecular formula : C₇HF₁₃O₂ .

- Molecular weight : 364.06 g/mol .

- Key differences: PFHpA is a carboxylic acid (-COOH), making it more polar and less volatile than its methyl ester counterpart. Expected lower logP (unreported in evidence) due to the acidic group’s hydrophilicity. Methyl 7H-perfluoroheptanoate may hydrolyze to PFHpA in environmental or biological systems, contributing to similar toxicity profiles .

2.2. Ethyl 7H-Perfluoroheptanoate

- CAS : 42287-85-4 ( lists this CAS for the ethyl ester, but this may be an error; further clarification is needed).

- Molecular formula : C₉H₅F₁₃O₂ (assuming ethyl substitution).

- Key differences :

2.3. Methyl Perfluoroheptanoate (Unspecified Isomer)

- CAS : 14312-89-1 .

- Structural note: May represent an isomer of Methyl 7H-perfluoroheptanoate with a different fluorine substitution pattern.

- Applications : Used as a reference standard in chemical catalogs, emphasizing its role in analytical chemistry .

2.4. Sodium 7H-Perfluoroheptanoate

Physicochemical and Environmental Data Comparison

Biological Activity

Methyl 7H-perfluoroheptanoate (CAS 84567-13-5) is a fluorinated compound characterized by its unique perfluorinated carbon chain, which imparts significant hydrophobicity and chemical stability. This compound has garnered attention for its potential biological activities, particularly regarding its interactions with various biological systems.

- Molecular Formula : C8H4F12O2

- Molecular Weight : Approximately 360.1 g/mol

The structure of methyl 7H-perfluoroheptanoate allows it to interact with biomolecules, potentially influencing enzyme activities and receptor interactions. Its synthesis typically involves the esterification of perfluoroheptanoic acid with methanol, often using sulfuric acid as a catalyst under reflux conditions.

Interaction with Biological Systems

Research indicates that methyl 7H-perfluoroheptanoate may exhibit varying degrees of bioactivity. Its fluorinated structure enables it to interact with enzymes and receptors, leading to biochemical responses that warrant further investigation into its safety and efficacy in biological applications.

Potential Effects on Cellular Processes

Studies have highlighted the compound's possible effects on cellular processes, suggesting that it may influence metabolic pathways and enzyme functions. The specific interactions and mechanisms of action remain an area of active research, particularly in understanding how such compounds can affect human health and environmental safety.

Toxicological Considerations

The broader category of per- and polyfluoroalkyl substances (PFAS), to which methyl 7H-perfluoroheptanoate belongs, has raised concerns regarding their potential toxicity. Many PFAS are recognized for their persistence in the environment and potential bioaccumulation, leading to adverse health effects such as endocrine disruption and carcinogenicity .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl perfluoroheptanoate | C7H3F12O2 | Contains one less fluorine atom; different hydrophobic properties |

| Perfluoroheptanoic acid | C7F15O2 | Lacks the methyl ester group; used primarily as an acid |

| Perfluorooctanoic acid | C8F17O2 | Longer carbon chain; associated with environmental concerns |

This table illustrates the unique properties of methyl 7H-perfluoroheptanoate compared to other related compounds, emphasizing its distinct chemical reactivity and potential applications.

Metabolomic Investigations

Recent studies have explored the metabolomic impacts of PFAS exposure, including compounds structurally similar to methyl 7H-perfluoroheptanoate. For example, a study examining serum perfluorooctane sulfonate (PFOS) associations identified links between PFAS exposure and various metabolites involved in carbohydrate and lipid metabolism . These findings underscore the need for comprehensive investigations into how methyl 7H-perfluoroheptanoate might similarly affect metabolic pathways.

Environmental Impact Studies

Research has highlighted the environmental persistence of PFAS compounds, including those similar to methyl 7H-perfluoroheptanoate. Studies indicate that these compounds can accumulate in living organisms, raising concerns about their long-term ecological effects . The assessment of bioaccumulation potential is critical for understanding the risks associated with their use in industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.